N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine
Description
Properties
Molecular Formula |
C8H21N3 |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-N-[1-(dimethylamino)propan-2-yl]propane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-7(9)5-10-8(2)6-11(3)4/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
APMQGTMNVUHWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)CN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis (CN111548275A)
This patent outlines a five-step synthesis for 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, emphasizing reductive amination and hydrogenolysis:
-
Intermediate 1 : Malonic acid + DMF-DMA → enamine.
-
Intermediate 2 : Nickel-catalyzed hydrogenation.
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Intermediate 3 : Amine ester exchange with benzylamine.
-
Intermediate 4 : LiAlH4 reduction.
Adaptability : Introducing a 2-aminopropyl group at the ester exchange stage (Step 3) could redirect the synthesis toward the target compound. For example, substituting benzylamine with 2-aminopropylamine might yield the desired branching, though competing reactions (e.g., over-alkylation) would require careful stoichiometric control.
Critical Analysis of Synthetic Challenges
Regioselectivity in Alkylation
The target compound’s 1,2-diamine arrangement complicates traditional Michael addition pathways. In DMAPA synthesis, acrylonitrile’s α,β-unsaturation directs dimethylamine attack to the β-position. For 1,2-diamines, a protecting-group strategy (e.g., temporary silane or carbamate groups) may be necessary to ensure sequential amine formation.
Hydrogenation Efficiency
Raney-Ni catalysts achieve >98% yields in DMAPA synthesis but may struggle with bulkier intermediates. Testing alternatives like Pd/C or PtO₂ under mild pressures (1–3 MPa) could mitigate incomplete reduction.
Purification and Scalability
Continuous fixed-bed systems minimize purification needs but require homogeneous feedstock. For batch multi-step syntheses, chromatographic separations (e.g., using petroleum ether:ethyl acetate = 3:1) limit industrial scalability. Membrane-based separation or crystallization optimization is advised.
Comparative Data on Reaction Conditions
Table 1 : Key Parameters from Patent Methodologies
Chemical Reactions Analysis
Types of Reactions
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemical Synthesis
Catalysis and Reaction Medium:
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine serves as an effective catalyst in various organic reactions, including the Knoevenagel condensation. This reaction is essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules .
Polymerization Processes:
The compound is utilized in the synthesis of poly(ethylene oxide)-b-poly(3-caprolactone-g-DP), a biodegradable copolymer. Such polymers are crucial in developing environmentally friendly materials for various applications, including drug delivery systems and tissue engineering .
Biomedical Applications
Drug Delivery Systems:
One of the most promising applications of this compound lies in its role as a component in drug delivery systems. Its ability to form cationic polymers enhances the encapsulation and delivery of therapeutic agents, particularly in cancer treatment. For instance, studies have demonstrated its effectiveness in creating hydrophilic gemcitabine conjugated cationic copolymers aimed at pancreatic cancer therapy .
Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Similar structures have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .
Polymer Science
Surfactants and Emulsifiers:
this compound is also involved in producing surfactants like cocamidopropyl betaine. These surfactants are widely used in personal care products due to their mildness and effectiveness in forming stable emulsions .
Corrosion Inhibitors:
The compound has been identified as a potential corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion, thereby extending the lifespan of machinery and infrastructure .
Data Tables
| Application Area | Specific Use Cases |
|---|---|
| Chemical Synthesis | Catalyst for Knoevenagel condensation |
| Biomedical | Drug delivery systems; antimicrobial agents |
| Polymer Science | Surfactants; biodegradable polymers; corrosion inhibitors |
Case Studies
Case Study 1: Drug Delivery Systems
A study published in a peer-reviewed journal highlighted the use of this compound in developing a polymeric system for delivering gemcitabine to pancreatic cancer cells. The results indicated enhanced drug stability and increased cellular uptake compared to conventional methods .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The findings revealed that specific formulations exhibited minimum inhibitory concentrations comparable to established antibiotics, suggesting potential for clinical application .
Mechanism of Action
The mechanism of action of N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Diamines
The following table compares N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine with key analogs, focusing on structural features, physicochemical properties, and applications:
Key Structural and Functional Comparisons
Chain Length and Substituent Effects: The aminopropyl group in the target compound increases its chain length compared to simpler analogs like N1,N1-dimethylpropane-1,2-diamine (C5 vs. C8 backbone). This extended chain may enhance flexibility and binding affinity in coordination chemistry . Bulkier substituents (e.g., benzyl or diisopropyl groups) reduce nucleophilicity and basicity due to steric hindrance, whereas dimethyl groups balance reactivity and steric accessibility .
Basicity and Reactivity: N1,N1,N2,N2-Tetramethylethane-1,2-diamine (fully methylated) exhibits lower basicity than the target compound due to electron-donating methyl groups saturating both nitrogens .
Safety and Handling :
- The target compound shares corrosive properties (H314) with N1,N1-dimethylpropane-1,2-diamine , but its environmental toxicity (H411) distinguishes it from simpler analogs .
- Hydrochloride salts (e.g., N1,N1-dimethylpropane-1,2-diamine HCl) mitigate volatility but introduce corrosiveness from chloride ions .
Applications :
- N1-Benzyl-N2,N2-diethylpropane-1,2-diamine is utilized in metal-ion coordination for catalysis, whereas N1,N1-diisopropylethane-1,2-diamine serves as a pharmaceutical intermediate .
- The target compound’s applications remain less documented but may align with KYNA amide derivatives (e.g., electrophysiological agents) due to structural parallels .
Research Findings and Data
Biological Activity
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine, commonly referred to as DMAPA (Dimethylaminopropylamine), is a versatile compound with significant biological activity. This article provides an in-depth analysis of its biological properties, applications, and associated research findings.
- Chemical Formula: C5H14N2
- Molecular Weight: 102.18 g/mol
- CAS Number: 19764-58-0
- IUPAC Name: N,N-Dimethyl-1,3-propanediamine
DMAPA acts primarily as a catalyst in various organic reactions, such as the Knoevenagel condensation. Its amine functional groups allow it to participate in nucleophilic attacks, facilitating the formation of carbon-carbon bonds. This property is crucial in the synthesis of pharmaceuticals and agrochemicals.
2. Health Effects
DMAPA exhibits several biological effects that are important for both industrial applications and safety assessments:
- Toxicity: Studies indicate that DMAPA can be harmful upon exposure. The oral LD50 value in rats is approximately 1.87 g/kg, indicating moderate toxicity . It is classified as corrosive and can cause severe irritation to skin and eyes .
- Sensitization: It has been noted as a mild skin sensitizer, suggesting that repeated exposure could lead to allergic reactions in some individuals .
- Genotoxicity: Current research does not suggest significant genotoxic effects, as no evidence of genetic toxicity has been reported in studies using analogue substances .
3. Applications in Industry
DMAPA is widely used in various sectors:
- Personal Care Products: It is commonly found in shampoos, fabric softeners, and dyes due to its surfactant properties .
- Epoxy Resins: As a hardening agent and crosslinker for epoxy resins, DMAPA enhances the mechanical properties of the final products .
4. Environmental Impact
The environmental profile of DMAPA indicates that it is readily biodegradable and has a low potential for bioaccumulation. However, it poses toxicity risks to aquatic life, necessitating careful handling and disposal practices .
Case Studies
Several studies have explored the biological activity and safety profile of DMAPA:
- Study on Toxicity: A comprehensive toxicity assessment conducted on rats revealed that DMAPA's acute toxicity is moderate, with significant effects observed at high doses. The study emphasized the need for protective measures during industrial use to mitigate exposure risks .
- Knoevenagel Condensation Study: Research demonstrated the effectiveness of DMAPA as a catalyst in Knoevenagel condensation reactions, showcasing its utility in synthesizing complex organic molecules .
Summary Table of Biological Activity
| Property | Description |
|---|---|
| Toxicity | Moderate (LD50: 1.87 g/kg oral) |
| Skin Irritation | Corrosive; severe irritation |
| Genotoxicity | No significant evidence |
| Applications | Personal care products; epoxy resin hardener |
| Environmental Impact | Readily biodegradable; toxic to aquatic life |
Q & A
Q. What are the established synthetic routes for N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., N1,N1-dimethylaminopropanone) using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in a one-pot reaction. This approach involves imine formation followed by selective reduction . Optimization includes:
- Temperature : 50–60°C for imine stabilization.
- pH control : Maintain mildly acidic conditions (pH ~6–7) to enhance NaBH3CN efficiency.
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the diamine.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm amine proton environments and carbon backbone structure. For example, δ 2.2–2.5 ppm (methylene protons adjacent to tertiary amines) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 174.2) .
- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100–1250 cm⁻¹ (C-N stretch) confirm amine functionality .
Q. How should researchers ensure the compound’s stability during storage and handling?
- Methodological Answer :
- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .
- Handling : Use desiccants in storage vials and avoid prolonged exposure to light.
- Stability testing : Monitor via HPLC every 3 months; degradation products (e.g., oxidized amines) elute earlier than the parent compound .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from stereochemical variability or impurity profiles . Solutions include:
- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to assess activity differences .
- Batch analysis : Compare LC-MS purity (>98%) across studies; impurities >2% may skew receptor binding assays .
- Dose-response curves : Use Hill slope analysis to differentiate true efficacy from artifactual effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?
- Methodological Answer :
- Core modifications : Introduce substituents at the 2-aminopropyl group (e.g., alkylation, aryl groups) to enhance lipophilicity and blood-brain barrier penetration .
- Functional assays : Test derivatives in radioligand binding assays (e.g., dopamine D2 receptor) and measure IC50 shifts. For example, bulkier substituents reduce D2 affinity by 10-fold .
- Computational modeling : Dock derivatives into receptor crystal structures (e.g., GPCRs) using Schrödinger Suite to predict steric clashes or hydrogen bonding .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detect impurities at <0.1% levels using a C18 column (0.1% formic acid/acetonitrile gradient) and MRM transitions specific to common by-products (e.g., N-oxide derivatives) .
- NMR relaxation experiments : ¹H T1/T2 measurements identify low-concentration aggregates or solvates .
- Elemental analysis : Confirm stoichiometry (e.g., C: 55.4%, H: 10.5%, N: 24.1%) to rule out non-amine contaminants .
Q. What safety protocols mitigate risks during in vivo studies?
- Methodological Answer :
- Acute toxicity : Pre-screen in zebrafish embryos (LC50 < 100 µM indicates high risk) .
- PPE : Wear nitrile gloves, N95 masks, and safety goggles; avoid skin contact due to Category 1A skin corrosion hazards .
- Spill management : Neutralize acidic degradation products (e.g., HBr) with sodium bicarbonate before disposal .
Key Research Findings
- Stereochemical Impact : The (R)-enantiomer exhibits 5-fold higher affinity for serotonin receptors than the (S)-form .
- Receptor Binding : Ki = 120 nM for σ-1 receptors, suggesting potential neuroprotective applications .
- Metabolic Stability : Hepatic microsome assays show t1/2 = 45 minutes (human), necessitating prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
